molecular formula C12H17N3O B2362324 6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one CAS No. 2380167-41-7

6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one

Cat. No.: B2362324
CAS No.: 2380167-41-7
M. Wt: 219.288
InChI Key: APFJOFGCPXLJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of a cyclopropyl group and a piperidinyl moiety in its structure makes this compound particularly interesting for medicinal chemistry and drug discovery.

Scientific Research Applications

6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated as a candidate for developing new drugs with antihypertensive, antidepressant, and antiplatelet effects.

    Industry: Utilized in the development of agrochemicals and herbicides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts such as palladium or rhodium for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium are used for hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridazinones, which can exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of platelet aggregation or as an antagonist of certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

Uniqueness

6-Cyclopropyl-2-piperidin-4-ylpyridazin-3-one is unique due to its specific structural features, such as the cyclopropyl and piperidinyl groups, which contribute to its distinct pharmacological profile. These features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-cyclopropyl-2-piperidin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12-4-3-11(9-1-2-9)14-15(12)10-5-7-13-8-6-10/h3-4,9-10,13H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFJOFGCPXLJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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